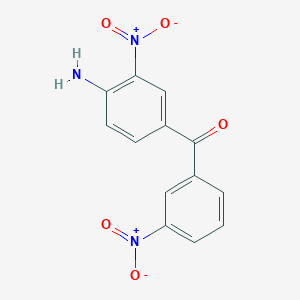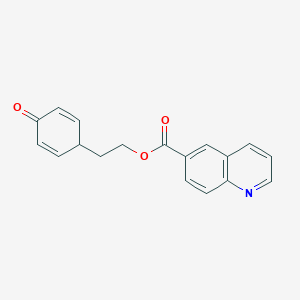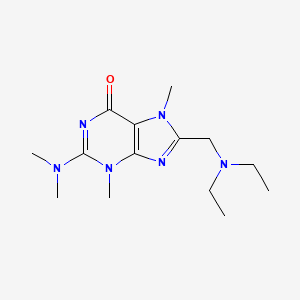
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C13H9N3O5 It is a derivative of benzophenone, characterized by the presence of amino and nitro functional groups on the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of (4-Aminophenyl)(3-nitrophenyl)methanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the compound to quinones.
Major Products Formed
Reduction: Formation of (4-Amino-3-aminophenyl)(3-aminophenyl)methanone.
Substitution: Formation of (4-Chloro-3-nitrophenyl)(3-nitrophenyl)methanone.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with molecular targets through its amino and nitro functional groups. These groups can form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic attacks, leading to various biochemical and chemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in materials science.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Amino-3-nitrophenyl)(phenyl)methanone
- (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone
- (4-Amino-3-nitrophenyl)(4-methylphenyl)methanone
Uniqueness
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitro groups on different phenyl rings, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other benzophenone derivatives and can lead to unique applications in various fields.
Propiedades
Fórmula molecular |
C13H9N3O5 |
|---|---|
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
(4-amino-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H9N3O5/c14-11-5-4-9(7-12(11)16(20)21)13(17)8-2-1-3-10(6-8)15(18)19/h1-7H,14H2 |
Clave InChI |
JSXWHNHSEQQYLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one](/img/structure/B11836262.png)







![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)
![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)


![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)
